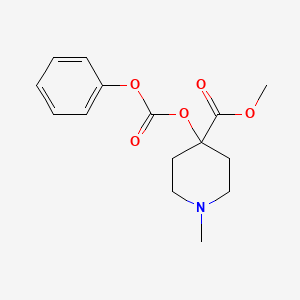
Ruthenate(2-), pentachloro-, dipotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenate(2-), pentachloro-, dipotassium, also known as dipotassium pentachloro(nitrosyl)ruthenate(II), is a chemical compound with the formula K2Ru(NO)Cl5. This compound is a member of the organo-metallic family, which includes compounds containing metal-carbon bonds. It is known for its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium pentachloro(nitrosyl)ruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Dipotassium pentachloro(nitrosyl)ruthenate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of chloride ligands with other ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium compounds, while substitution reactions can yield various ruthenium complexes with different ligands .
Scientific Research Applications
Dipotassium pentachloro(nitrosyl)ruthenate(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipotassium pentachloro(nitrosyl)ruthenate(II) involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s nitrosyl group plays a crucial role in its reactivity and interactions with biomolecules .
Comparison with Similar Compounds
- Potassium tetrachloropalladate(II)
- Potassium tetracyanoplatinate(II)
- Potassium tetracyanonickelate(II)
- Potassium perruthenate
Comparison: Dipotassium pentachloro(nitrosyl)ruthenate(II) is unique due to its nitrosyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, while potassium tetrachloropalladate(II) and potassium tetracyanoplatinate(II) are also used in catalysis, the presence of the nitrosyl group in dipotassium pentachloro(nitrosyl)ruthenate(II) allows for different types of interactions and applications .
Properties
CAS No. |
38386-99-1 |
|---|---|
Molecular Formula |
Cl5K2Ru |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dipotassium;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5 |
InChI Key |
IXYMQZXAJLWXRK-UHFFFAOYSA-I |
Canonical SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
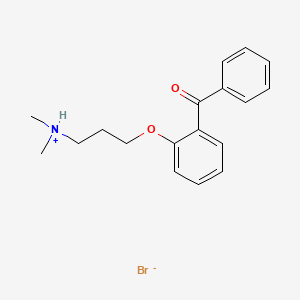

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
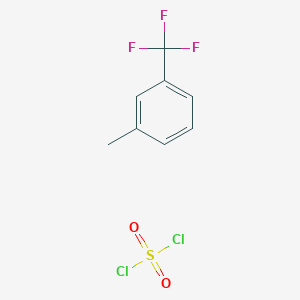
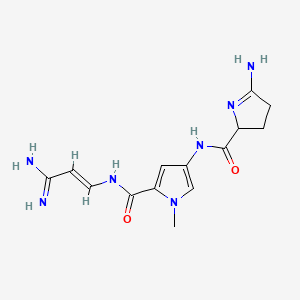


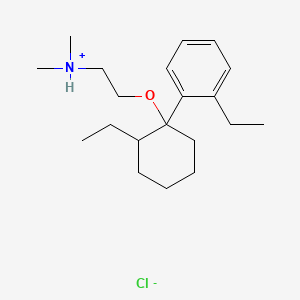
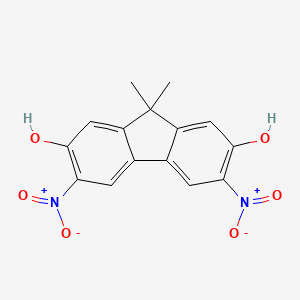
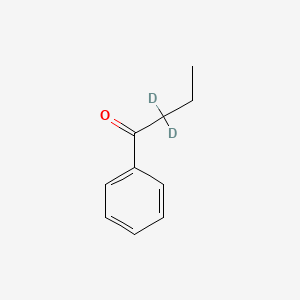
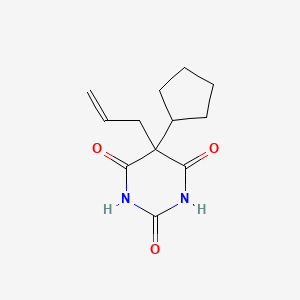
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
